molecular formula C17H26N2O3S B4580597 1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

Cat. No. B4580597
M. Wt: 338.5 g/mol
InChI Key: AKAGUUMTMDVZKO-UHFFFAOYSA-N
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Description

"1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide" is a chemical compound of interest in various research contexts. It is related to compounds such as N-p-Methylbenzyl benzamide and derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, which have been studied for their synthesis methods, molecular structures, and potential biological activities.

Synthesis Analysis

  • The synthesis of related compounds, like N-p-Methylbenzyl benzamide, involves solid phase synthesis techniques and treatments with various reagents like polystyryl-sulfonyl chloride resin, pyridine, benzoyl chloride, and TiCl4/Zn/THF (Luo & Huang, 2004).
  • Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine are prepared by treatment with benzhydryl chlorides followed by N-sulfonation, showcasing the versatility in synthesis methods for these compounds (Vinaya et al., 2009).

Molecular Structure Analysis

  • The molecular structure of N-p-Methylbenzyl benzamide, a related compound, has been determined by single-crystal X-ray diffraction, revealing an orthorhombic space group with specific dimensions and intermolecular hydrogen bonds (Luo & Huang, 2004).

Chemical Reactions and Properties

  • The chemical reactions often involve substitutions and formations of new functional groups, as seen in the synthesis of related compounds (Vinaya et al., 2009).
  • The compounds often exhibit reactivity characteristic of sulfonyl and piperidine groups, which can be manipulated for various synthetic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Solid-phase synthesis techniques have been employed for the synthesis of related compounds, highlighting methodologies to obtain polymer-supported sulfonamides. A study detailing the solid-phase synthesis of N-p-Methylbenzyl benzamide demonstrates the utility of such techniques in the efficient synthesis of complex organic molecules, also providing insights into the crystal structure of the synthesized compounds (Luo & Huang, 2004).

Biological Activity and Potential Applications

  • The development and characterization of adenosine A2B receptor antagonists involve related structures, showcasing their potential as high-affinity ligands with selectivity towards certain receptor subtypes. This research illustrates the therapeutic potential of such compounds in modulating receptor activities, potentially useful in treating various diseases (Borrmann et al., 2009).
  • Sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been explored for their anticancer properties. This approach underlines the significance of combining structural elements to enhance biological activity, where certain derivatives have shown promising anticancer potential (Rehman et al., 2018).
  • Research into piperidine-4-carboxamide derivatives as CCR5 antagonists for anti-HIV-1 activity exemplifies the relevance of structural optimization in drug discovery. The identification of compounds with potent inhibitory activity against HIV-1 highlights the therapeutic applications of such molecules in infectious disease treatment (Imamura et al., 2006).

Material Science Applications

  • The synthesis and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids involve similar sulfonamide structures, demonstrating applications in material science for creating polymers with specific properties. This research provides insights into the design of materials with desirable thermal and mechanical characteristics (Hsiao & Huang, 1997).

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-9-18-17(20)16-7-10-19(11-8-16)23(21,22)13-15-6-4-5-14(2)12-15/h4-6,12,16H,3,7-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAGUUMTMDVZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methylbenzyl)sulfonyl]-N-propylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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